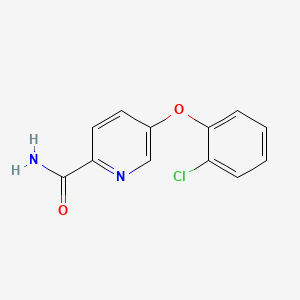

Picolinamide, 5-(o-chlorophenoxy)-

Description

Contextualization within Picolinamide (B142947) Chemistry and Derivatives

Picolinamide, the amide derivative of picolinic acid, forms the structural core of a versatile class of compounds investigated for a range of biological activities. nih.gov Picolinamides are characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position. This arrangement allows for diverse chemical modifications, leading to a vast library of derivatives with tailored properties. nih.gov The picolinamide scaffold itself is a key pharmacophore, and its derivatives have been explored for applications in medicinal and agricultural chemistry. researchgate.netacs.org

The subject of this article, Picolinamide, 5-(o-chlorophenoxy)-, is a specific derivative where an ortho-chlorophenoxy group is attached at the 5-position of the picolinamide nucleus via an ether linkage. researchgate.net This substitution significantly influences the molecule's electronic and steric properties, distinguishing it from the parent picolinamide and other derivatives.

Research Significance and Rationale for the o-Chlorophenoxy Moiety

The introduction of a substituted phenoxy group at the 5-position of the picolinamide ring is a strategic design element in medicinal and agrochemical research. The ether linkage provides rotational flexibility, while the phenoxy group itself can engage in various intermolecular interactions.

In the broader context of bioactive molecules, the inclusion of chloro-substituted phenyl rings is a common strategy to enhance potency and selectivity. For instance, in the development of certain kinase inhibitors and other therapeutic agents, halogenation has been shown to be crucial for achieving the desired biological effect.

Evolution of Picolinamide Research Relevant to the Compound

Research into picolinamide derivatives has a rich history, evolving from the study of natural products to the rational design of synthetic molecules with specific functions. A pivotal moment in the development of picolinamide-based fungicides was the discovery of the natural product UK-2A. researchgate.net Deconstruction of this complex macrocycle identified the picolinamide core as a key structural element for antifungal activity. researchgate.net

This discovery spurred the development of synthetic picolinamide derivatives, such as fenpicoxamid (B607437) and florylpicoxamid, which are potent inhibitors of the fungal cytochrome bc1 complex at the Qi site. researchgate.netacs.orgnih.gov These second-generation fungicides demonstrated that simplified, non-macrocyclic structures could retain and even improve upon the biological activity of the natural product inspiration. mdpi.com

The investigation of 5-phenoxy-substituted picolinamides, including the o-chloro variant, represents a logical progression in this line of research. Scientists have systematically explored how different substituents on the phenoxy ring affect the antifungal spectrum and potency of these compounds. nih.gov This ongoing research aims to fine-tune the molecular architecture to optimize performance against specific plant pathogens and to manage the emergence of resistance. acs.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

72133-69-8 |

|---|---|

Molecular Formula |

C12H9ClN2O2 |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

5-(2-chlorophenoxy)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16) |

InChI Key |

JALWKINJHJGLMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Picolinamide, 5 O Chlorophenoxy

Overview of Established Synthetic Routes for Picolinamide (B142947) Scaffolds

The construction of the picolinamide scaffold, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, can be achieved through several well-established synthetic methodologies. A primary and straightforward approach involves the amidation of a picolinic acid derivative. This can be accomplished by first converting the carboxylic acid of picolinic acid to a more reactive species, such as an acid chloride, and subsequently reacting it with an appropriate amine. umsl.edu For instance, picolinic acid can be treated with thionyl chloride (SOCl₂) to form picolinoyl chloride, which then readily undergoes nucleophilic attack by an amine to yield the desired picolinamide. umsl.edu

Alternatively, coupling reagents are widely employed to facilitate the direct amidation of picolinic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBT) are effective for this transformation. researchgate.net This method avoids the harsh conditions associated with acid chloride formation and is often preferred for substrates with sensitive functional groups.

Another significant strategy involves the modification of the pyridine ring itself. For instance, a pre-functionalized pyridine, such as a halopyridine, can undergo a series of reactions to introduce the carboxamide group. This might involve metal-catalyzed carbonylation reactions or the conversion of a nitrile group at the 2-position to a primary amide through hydrolysis. These varied approaches provide chemists with a versatile toolbox for accessing a wide array of picolinamide derivatives. researchgate.netnih.govresearchgate.net

Targeted Synthesis of 5-(o-Chlorophenoxy) Substituted Picolinamides

The synthesis of the specific target molecule, 5-(o-chlorophenoxy)picolinamide, requires a strategic approach to introduce the o-chlorophenoxy group at the 5-position of the picolinamide scaffold.

The key to synthesizing 5-(o-chlorophenoxy)picolinamide lies in the preparation of a suitably functionalized picolinic acid or picolinamide precursor. A common starting material is a 5-halopicolinic acid derivative, such as 5-hydroxypicolinic acid or 5-bromopicolinic acid. The hydroxyl group of 5-hydroxypicolinic acid can serve as a handle for introducing the o-chlorophenoxy moiety via a nucleophilic aromatic substitution or an etherification reaction.

For instance, the synthesis could begin with the nitration of picolinic acid N-oxide, followed by reduction to yield 4-aminopicolinic acid. umsl.edu While this example illustrates a different substitution pattern, the principle of introducing a functional group that can be further elaborated is central. In the case of our target molecule, a more direct route would involve starting with a commercially available 5-halopicoline or picolinic acid.

The introduction of the o-chlorophenoxy group is typically achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. mdpi.comwikipedia.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. In this context, a 5-halopicolinate would react with o-chlorophenol. The efficiency of this reaction can be influenced by the nature of the halogen on the picolinate (B1231196) (I > Br > Cl) and the reaction conditions, including the copper source, ligands, base, and solvent. mdpi.comwikipedia.org

Another powerful method for forming the C-O bond is the Buchwald-Hartwig amination, which, despite its name, has been adapted for C-O coupling reactions. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction offers an alternative to the often harsh conditions of the Ullmann reaction and exhibits broad functional group tolerance. wikipedia.orgorganic-chemistry.org

The table below outlines common precursors and the reactions used to introduce the key functional groups.

| Precursor | Reagent | Reaction Type | Key Bond Formed |

| 5-Halopicolinic acid ester | o-Chlorophenol, Copper catalyst, Base | Ullmann Condensation | C-O (ether) |

| 5-Halopicolinic acid ester | o-Chlorophenol, Palladium catalyst, Ligand, Base | Buchwald-Hartwig C-O Coupling | C-O (ether) |

| Picolinic acid | Nitrating agent | Electrophilic Aromatic Substitution | C-N |

| 4-Nitropicolinic acid N-oxide | Reducing agent (e.g., H₂, Pd/C) | Reduction | N-H |

| Picolinic acid | Thionyl chloride (SOCl₂) | Acyl substitution | C-Cl (acyl chloride) |

This table presents generalized synthetic transformations relevant to the synthesis of substituted picolinamides.

Once the 5-(o-chlorophenoxy)picolinic acid precursor is synthesized, the final step is the formation of the amide bond. As described in the general overview, this is typically achieved through an amide coupling reaction. researchgate.net The carboxylic acid can be activated using a variety of reagents to facilitate the reaction with ammonia (B1221849) or an ammonia equivalent to form the primary picolinamide.

Common coupling agents and conditions are summarized in the table below:

| Coupling Agent System | Description |

| Thionyl chloride (SOCl₂) or Oxalyl chloride | Converts the carboxylic acid to a highly reactive acid chloride, which then reacts with ammonia. |

| DCC/HOBT | Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) form an active ester in situ, which then reacts with ammonia. researchgate.net |

| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). |

Novel Synthetic Strategies and Methodological Advancements

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. In the context of picolinamide synthesis, several modern techniques are noteworthy.

One significant advancement is the use of C-H activation/functionalization reactions. These methods allow for the direct introduction of functional groups onto the pyridine ring without the need for pre-functionalized starting materials like halopyridines. This atom-economical approach can streamline synthetic sequences and reduce waste. For example, a directed C-H arylation of a norbornyl picolinamide has been reported as a key step in the synthesis of a complex natural product. chemrxiv.org

Furthermore, advancements in catalysis, particularly with palladium and copper, continue to expand the scope and utility of cross-coupling reactions. researchgate.netwikipedia.orglibretexts.org The development of new ligands for these metals has enabled reactions to be carried out under milder conditions with greater functional group tolerance. For instance, the use of picolinic acid as a ligand in Ullmann-type C-O coupling reactions has been shown to be effective for sterically hindered substrates. nih.gov

Flow chemistry is another emerging technology that offers advantages for the synthesis of picolinamides. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up.

Synthesis of Structurally Related Analogs and Derivatives of Picolinamide, 5-(o-chlorophenoxy)-

The synthesis of analogs and derivatives of Picolinamide, 5-(o-chlorophenoxy)- is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Common modifications include:

Varying the substituent on the phenoxy ring: The chloro group can be moved to the meta or para positions, or replaced with other halogens (F, Br, I), alkyl groups, alkoxy groups, or other functional groups.

Altering the linker: The ether linkage can be replaced with other functionalities, such as a thioether, an amine, or a direct C-C bond.

Modifying the picolinamide core: Substituents can be introduced at other positions on the pyridine ring, or the amide group can be derivatized.

The synthetic strategies for creating these analogs are often similar to those used for the parent compound, relying heavily on cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination. researchgate.netorganic-chemistry.orgresearchgate.netgoogle.comorgsyn.org For example, to synthesize a thioether analog, o-chlorothiophenol would be used in place of o-chlorophenol in a copper- or palladium-catalyzed coupling reaction with a 5-halopicolinate.

The design of new analogs is guided by several principles aimed at improving the pharmacological profile of the lead compound. biomedres.us These include:

Bioisosteric replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a chloro group might be replaced with a trifluoromethyl group.

Homologation: This involves increasing the length of an alkyl chain to probe the size of a binding pocket.

Ring variation: The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Conformational constraint: Introducing rigid elements into the molecule can lock it into a specific conformation that is more favorable for binding to its biological target.

By systematically applying these design principles and utilizing the versatile synthetic methodologies available, chemists can generate a library of analogs for biological evaluation, ultimately leading to the identification of more potent and selective drug candidates. youtube.com

Synthetic Pathways for Derivatives with Varied Substituents

The generation of diverse derivatives from the 5-(o-chlorophenoxy)picolinamide backbone is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These strategies allow for the introduction of a wide array of functional groups at various positions on the picolinamide ring.

One prominent approach involves the palladium-catalyzed syn-aminoalkynylation of alkenes. In this method, a picolinamide-functionalized alkene is reacted with an iodoalkyne in the presence of a palladium catalyst. This reaction proceeds via a stereospecific syn-addition to afford functionalized pyrrolidines. The picolinamide moiety acts as an internal nucleophile, facilitating the cyclization process. This methodology has been successfully applied to mono-, di-, and trisubstituted alkenes, demonstrating its versatility in creating complex heterocyclic systems.

Another key strategy is the C-H activation/alkenylation sequence. This allows for the direct functionalization of the picolinamide core. For instance, the ortho-C-H bond of the picolinamide can be alkenylated using a suitable coupling partner, leading to the formation of a precursor for subsequent cyclization reactions. A one-pot C-H alkenylation/cyclization process has also been developed, offering an efficient route to complex fused-ring systems.

Furthermore, derivatives can be synthesized through the modification of the amide functionality. For example, reactions with aminophenols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) can yield amide derivatives with appended phenolic groups. These can be further functionalized, for instance, by etherification with reagents like dimethylaminoethyl chloride.

The table below summarizes some of the key synthetic pathways for generating derivatives of picolinamide structures.

| Derivative Type | Synthetic Pathway | Key Reagents | Reference |

| Pyrrolidine (B122466) Fused Picolinamides | Palladium-catalyzed syn-aminoalkynylation | Iodoalkynes, Palladium catalyst | |

| Spirocyclic Isoindolines | C-H activation/alkenylation followed by cyclization | Palladium catalyst, (E)-(2-iodovinyl)benzene | |

| Amide-functionalized Derivatives | Amide coupling followed by etherification | Aminophenol, DCC, HOBT, Dimethylaminoethyl chloride |

Comparative Analysis of Synthetic Yields and Efficiencies

In the palladium-catalyzed syn-aminoalkynylation reactions, yields can be quite high, with some pyrrolidine derivatives being obtained in up to 97% yield. The stereoselectivity of this reaction is also a notable advantage, often yielding a single diastereomer.

The synthesis of amide-functionalized derivatives has also been reported with varying efficiencies. While specific yield data for 5-(o-chlorophenoxy)picolinamide derivatives from the available search results is limited, related picolinamide syntheses have shown a wide range of yields. For instance, the synthesis of N-phenylpicolinamide has been achieved with a high yield of 90%, while the synthesis of N-(naphthalen-1-yl)picolinamide yielded 89%. However, the synthesis of more complex derivatives, such as a tetracoordinated organoboron complex, resulted in a 75% yield.

The following table provides a comparative overview of the reported yields for different synthetic transformations involving picolinamide structures.

| Product | Synthetic Method | Yield (%) | Reference |

| Substituted Pyrrolidine | Palladium-catalyzed syn-aminoalkynylation | up to 97 | |

| Spirocyclic Isoindoline | Stepwise C-H alkenylation/cyclization | 50 | |

| Substituted Isoindoline | Stepwise C-H alkenylation/cyclization | 55 | |

| Substituted Isoindoline | One-pot C-H alkenylation/cyclization | 42 | |

| N-phenylpicolinamide | Amide formation | 90 | |

| N-(naphthalen-1-yl)picolinamide | Amide formation | 89 | |

| Tetracoordinated Organoboron Complex | Multi-step synthesis | 75 |

It is important to note that the efficiency of these reactions can be influenced by factors such as catalyst loading, reaction temperature, and the electronic and steric properties of the substituents. Further optimization of reaction conditions could potentially lead to improved yields and efficiencies for the synthesis of 5-(o-chlorophenoxy)picolinamide derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 5-(o-chlorophenoxy)picolinamide, both ¹H and ¹³C NMR would provide critical data.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) ring and the o-chlorophenoxy group. The protons on the pyridine ring, being in an electron-deficient system, would typically appear in the downfield region. The proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons at the 3 and 4-positions would show coupling to each other. The protons of the o-chlorophenoxy group would exhibit a complex splitting pattern due to their proximity and coupling interactions. The amide protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(o-chlorophenoxy)picolinamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (-CONH₂) | 7.5 - 8.5 | br s |

| Pyridine H-3, H-4, H-6 | 7.8 - 8.7 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(o-chlorophenoxy)picolinamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 164 - 168 |

| Pyridine Ring Carbons | 110 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through fragmentation analysis. For 5-(o-chlorophenoxy)picolinamide (C₁₂H₉ClN₂O₂), the expected monoisotopic mass is approximately 248.0353 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

While experimental data for the ortho-isomer is not available, predicted data for the related compound 5-(p-chlorophenoxy)picolinamide shows the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode. epa.gov The fragmentation pattern in MS/MS experiments would be expected to show characteristic losses. For example, cleavage of the ether bond could lead to fragments corresponding to the chlorophenoxy and picolinamide (B142947) moieties. The loss of the amide group is another plausible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for Isomeric Chlorophenoxy Picolinamides

| Adduct | Predicted m/z for 5-(p-chlorophenoxy)picolinamide epa.gov |

|---|---|

| [M+H]⁺ | 249.04253 |

| [M+Na]⁺ | 271.02447 |

| [M-H]⁻ | 247.02797 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 5-(o-chlorophenoxy)picolinamide would exhibit several key absorption bands. The N-H stretching vibrations of the primary amide would typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption in the range of 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1640-1550 cm⁻¹.

Furthermore, C-O-C stretching vibrations from the ether linkage would be observed in the 1260-1000 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenoxy group would be found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 4: Expected Infrared Absorption Frequencies for 5-(o-chlorophenoxy)picolinamide

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1650 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 |

| Aryl Ether | C-O-C Stretch | 1260 - 1000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-(o-chlorophenoxy)picolinamide is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl and pyridine nitrogen atoms. The presence of the conjugated system of the pyridine ring and the phenoxy group would likely result in strong absorptions in the UV region. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. For the parent compound, picolinamide, UV-Vis spectra are available in databases, which can serve as a reference.

Table 5: Expected UV-Vis Absorption Data for 5-(o-chlorophenoxy)picolinamide

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 300 |

X-ray Crystallography for Three-Dimensional Structural Determination of Related Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for 5-(o-chlorophenoxy)picolinamide itself is not reported, the analysis of related picolinamide derivatives provides significant insights into the expected solid-state conformation and intermolecular interactions. researchgate.net

Studies on various picolinamide derivatives have shown that the planarity of the molecule and the dihedral angles between the pyridine and other aromatic rings are key structural features. aun.edu.eg For instance, in N-(4-methoxyphenyl)picolinamide, the molecule is nearly planar, which is stabilized by intramolecular hydrogen bonds. aun.edu.eg The crystal packing is often dominated by hydrogen bonding involving the amide group and π-π stacking interactions between the aromatic rings. In the case of 5-(o-chlorophenoxy)picolinamide, the presence of the chlorine atom could lead to halogen bonding, further influencing the crystal packing. The formation of co-crystals with other molecules, as seen with naproxen (B1676952) and picolinamide, is also a possibility that can be explored.

Advanced Analytical Method Development for Picolinamide, 5-(o-chlorophenoxy)-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and isolation of 5-(o-chlorophenoxy)picolinamide. A reverse-phase HPLC method would be the most common approach for a molecule of this polarity.

A typical HPLC system would consist of a C18 column as the stationary phase and a mobile phase composed of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the main compound from any impurities or starting materials. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area. For isolation purposes, the eluent corresponding to the peak of interest can be collected. researchgate.net

Table 6: Representative HPLC Method Parameters for Analysis of 5-(o-chlorophenoxy)picolinamide

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Other Chromatographic and Electrophoretic Techniques

Beyond high-performance liquid chromatography (HPLC) and gas chromatography (GC), other separation techniques, including thin-layer chromatography (TLC) and various electrophoretic methods, offer valuable analytical capabilities for the characterization of 5-(o-chlorophenoxy)picolinamide and related compounds. These methods can be particularly useful for reaction monitoring, purity assessment, and stability studies, often providing complementary information to more complex chromatographic systems.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely used, simple, and cost-effective chromatographic technique for separating mixtures of compounds. libretexts.orgchemistryhall.com The separation is based on the differential partitioning of the analytes between a planar stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a liquid mobile phase that moves up the plate by capillary action. libretexts.orgchemistryhall.com The retention of a compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com

For a molecule like 5-(o-chlorophenoxy)picolinamide, which possesses polar functional groups (the amide and the ether linkage) and a nonpolar aromatic backbone, its migration on a TLC plate will be highly dependent on the polarity of the mobile phase. A less polar mobile phase will result in stronger interaction with the polar silica gel stationary phase and thus a lower Rf value. Conversely, a more polar mobile phase will increase the Rf value.

Illustrative TLC Data for Related Aromatic Amides

The following table provides hypothetical Rf values for 5-(o-chlorophenoxy)picolinamide and potential related impurities in different solvent systems on a standard silica gel TLC plate. This data is illustrative and serves to demonstrate the principles of separation.

| Compound | Mobile Phase System (v/v) | Hypothetical Rf Value |

| 5-(o-chlorophenoxy)picolinamide | Hexane (B92381):Ethyl Acetate (B1210297) (1:1) | 0.45 |

| Picolinamide | Hexane:Ethyl Acetate (1:1) | 0.20 |

| o-Chlorophenol | Hexane:Ethyl Acetate (1:1) | 0.60 |

| 5-(o-chlorophenoxy)picolinamide | Toluene:Acetone (7:3) | 0.55 |

| Picolinamide | Toluene:Acetone (7:3) | 0.30 |

| o-Chlorophenol | Toluene:Acetone (7:3) | 0.75 |

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.comyoutube.com The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). creative-proteomics.com Factors influencing the separation include the analyte's charge-to-size ratio, the pH and composition of the BGE, and the applied voltage. creative-proteomics.comnih.gov

Alternatively, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral compounds. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous BGE and the hydrophobic interior of the micelles, allowing for their separation.

Given the aromatic and moderately hydrophobic nature of 5-(o-chlorophenoxy)picolinamide, MEKC would be a suitable technique for its analysis and the separation from potential neutral impurities.

Illustrative Capillary Electrophoresis Data

The following table presents hypothetical migration times for 5-(o-chlorophenoxy)picolinamide and related compounds in a CZE system at acidic pH. This data is for illustrative purposes to demonstrate the potential of the technique.

| Compound | Background Electrolyte | Applied Voltage (kV) | Hypothetical Migration Time (min) |

| 5-(o-chlorophenoxy)picolinamide (protonated) | 50 mM Phosphate Buffer (pH 2.5) | 20 | 8.5 |

| Picolinamide (protonated) | 50 mM Phosphate Buffer (pH 2.5) | 20 | 6.2 |

| o-Chlorophenol (neutral) | 50 mM Phosphate Buffer (pH 2.5) | 20 | Migrates with EOF |

Computational Chemistry and in Silico Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For Picolinamide (B142947), 5-(o-chlorophenoxy)-, the initial step involves generating a 3D structure, which can then be subjected to geometry optimization. This process aims to find the most stable conformation of the molecule, corresponding to a minimum on its potential energy surface.

Geometry optimization is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), or less computationally intensive molecular mechanics force fields. The choice of method depends on the desired accuracy and the computational resources available. The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, resulting in a stable 3D structure with well-defined bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometry Parameters for Picolinamide, 5-(o-chlorophenoxy)-

| Parameter | Value |

| Bond Length (C=O) | 1.23 Å |

| Bond Length (C-N, amide) | 1.34 Å |

| Bond Length (C-O, ether) | 1.37 Å |

| Dihedral Angle (Pyridine-Phenoxy) | 45° |

| Total Energy | -XXX.XX Hartrees |

| Note: The data in this table is illustrative and represents typical values that would be obtained from a geometry optimization calculation. |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as Picolinamide, 5-(o-chlorophenoxy)-, might interact with the binding site of a protein or other biological macromolecule.

Table 2: Illustrative Molecular Docking Results for Picolinamide, 5-(o-chlorophenoxy)- with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Ser23, Gly25) |

| Hydrophobic Interactions | Trp54, Phe87, Leu91 |

| Key Interacting Residues | Ser23, Gly25, Trp54, Phe87, Leu91 |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of picolinamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.

The development of a QSAR model involves several steps:

Data Set Preparation: A diverse set of picolinamide derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A robust QSAR model can be used to predict the activity of new, untested picolinamide derivatives, thereby guiding the design of more potent compounds.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations of the electronic structure of Picolinamide, 5-(o-chlorophenoxy)- can provide valuable insights into its chemical reactivity and physical properties. Methods like DFT can be used to calculate various electronic properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how the molecule will interact with other molecules.

Table 3: Hypothetical Electronic Properties of Picolinamide, 5-(o-chlorophenoxy)-

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Note: These values are for illustrative purposes and represent typical outputs from electronic structure calculations. |

Computational Approaches in Novel Compound Design

The insights gained from molecular modeling, docking, QSAR, and electronic structure calculations can be integrated into a rational drug design strategy to develop novel picolinamide derivatives with improved properties. This in silico design process can involve:

Structure-Based Design: Using the information from molecular docking studies, modifications can be made to the structure of Picolinamide, 5-(o-chlorophenoxy)- to enhance its binding affinity and selectivity for a specific target. This could involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions with the protein's active site.

Ligand-Based Design: In the absence of a known 3D structure of the target, QSAR models and pharmacophore modeling can be used to guide the design of new compounds. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound.

Through these computational approaches, the design of novel compounds can be accelerated, reducing the time and cost associated with traditional drug discovery methods.

Molecular Mechanisms and in Vitro Biological Interactions

Target Identification Studies in In Vitro Systems

In vitro studies have been instrumental in identifying and validating the molecular targets of picolinamide (B142947) compounds. These investigations have pinpointed specific proteins whose functions are modulated by this class of molecules, providing a mechanistic basis for their observed biological activities.

Picolinamide scaffolds have been identified as having antifungal properties, with Sec14p emerging as a key molecular target. researchgate.netnih.govnih.gov Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein (PITP) in Saccharomyces cerevisiae and is crucial for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability. researchgate.netnih.gov

Research using chemogenomic profiling and biochemical assays with purified protein confirmed that picolinamide-derived compounds exert their antifungal action by targeting Sec14p. nih.govnih.gov A functional variomics screen successfully identified amino acid residues within the lipid-binding pocket of Sec14p that, when mutated, confer resistance to these compounds. nih.gov This finding was further substantiated by the determination of an X-ray co-crystal structure of a Sec14p-inhibitor complex, which visually confirmed that the compound binds within this critical cavity. nih.gov While the antifungal activity of the initial picolinamide derivatives was described as relatively weak, the identification of Sec14p as a druggable target opens a clear path for the rational design and optimization of more potent antifungal agents based on this scaffold. researchgate.netnih.gov Studies on various picolinamide derivatives have demonstrated activity against soil-borne pathogens like R. solani and A. alternata. scialert.netscialert.net

Death-Associated Protein Kinase 1 (DAPK1) has been identified as a target for aryl carboxamide derivatives, including picolinamides, in the context of cancer therapy. nih.gov DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor by mediating cellular processes like apoptosis and autophagy. nih.govnih.gov Its role in inhibiting metastasis makes it a promising target for the development of novel anti-cancer agents. nih.gov

In a study focused on developing DAPK1 inhibitors, a picolinamide derivative, compound 4a , was tested against a panel of 45 kinases. At a concentration of 10 µM, it demonstrated selective inhibition of DAPK1 by 44.19%. nih.gov Further investigation within the same study highlighted an isonicotinamide (B137802) derivative, 4q , as a particularly promising DAPK1 inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.09 µM. nih.gov This research establishes DAPK1 as a direct molecular target for this class of compounds, linking their anti-proliferative effects to the modulation of a key regulator of cell death.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a validated target for picolinamide-based inhibitors, particularly in the context of metabolic syndrome and type 2 diabetes. nih.govnih.govlookchem.com 11β-HSD1 is an NADPH-dependent reductase that converts inactive cortisone (B1669442) to active cortisol within tissues like the liver and adipose tissue, thereby regulating local glucocorticoid levels. lookchem.comnih.gov Elevated glucocorticoid activity is linked to insulin (B600854) resistance, making 11β-HSD1 inhibition a strategic approach for treatment. lookchem.comnih.gov

High-throughput screening identified a picolinamide derivative, N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) , as a novel inhibitor of 11β-HSD1. lookchem.com Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit. The research described the synthesis of a series of 6-substituted picolinamide derivatives with significantly improved potency and metabolic stability. nih.govnih.gov For example, the incorporation of a hydroxy-adamantyl group resulted in a potent inhibitor (compound 9 ) with an IC50 of 1.7 nM. lookchem.com Further optimization led to compound 25 , which was not only highly potent but also demonstrated efficacy in mouse models after oral administration. nih.govlookchem.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, playing a central role in tumor angiogenesis. researchgate.netnih.gov Inhibition of the VEGFR-2 signaling pathway is a major strategy in cancer therapy. researchgate.netnih.gov A series of novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov

Several of these compounds exhibited significant antiproliferative activity against cancer cell lines and potent inhibition of VEGFR-2 kinase activity. nih.gov Molecular docking studies suggest that these inhibitors bind effectively within the ATP-binding site of the kinase. The pyridine (B92270) nitrogen and the amide NH group of the picolinamide core are proposed to form key hydrogen bonds with the hinge region residue Cys919 of VEGFR-2. nih.gov This interaction stabilizes the inhibitor-kinase complex, leading to effective inhibition of its downstream signaling.

While specific targets like DAPK1, 11β-HSD1, and VEGFR-2 have been a primary focus, the potential for picolinamide derivatives to interact with other enzymes or receptors exists. The screening of a picolinamide derivative against a panel of 45 different kinases showed a degree of selectivity for DAPK1, implying weaker or no significant inhibition of the other kinases in the panel at the tested concentration. nih.gov This suggests a favorable selectivity profile, although kinase inhibitors are often noted for their polypharmacology, or ability to bind to multiple targets. google.com The broad therapeutic potential indicated by the targeting of diverse protein classes—from lipid-transfer proteins to kinases and dehydrogenases—suggests that the picolinamide scaffold is a versatile platform for engaging various biological targets.

Enzyme Kinetics and Inhibition Studies of Picolinamide, 5-(o-chlorophenoxy)-

The inhibitory activity of picolinamide derivatives has been quantified using in vitro enzyme assays, most commonly by determining their half-maximal inhibitory concentration (IC50) values. These values provide a standardized measure of a compound's potency against a specific enzyme target.

For DAPK1, the isonicotinamide derivative 4q was identified as a potent inhibitor with an IC50 of 1.09 µM. nih.gov In the case of 11β-HSD1, optimization of the picolinamide scaffold led to inhibitors with nanomolar potency, such as compound 4 (IC50 = 1.8 nM) and compound 9 (IC50 = 1.7 nM). lookchem.com

Studies on VEGFR-2 inhibitors from the picolinamide class also yielded compounds with significant potency. The most active derivatives, 8l and 8u , displayed IC50 values of 0.29 µM and 0.41 µM, respectively, against VEGFR-2 kinase. nih.gov These findings highlight the ability of the picolinamide scaffold to be chemically modified to achieve high-affinity binding and potent inhibition of diverse enzyme targets.

| Compound/Derivative Class | Target Enzyme | Reported IC50 | Context |

|---|---|---|---|

| Isonicotinamide derivative (4q) | DAPK1 | 1.09 µM | Anti-proliferative nih.gov |

| Picolinamide derivative (8l) | VEGFR-2 | 0.29 µM | Anti-angiogenic nih.gov |

| Picolinamide derivative (8u) | VEGFR-2 | 0.41 µM | Anti-angiogenic nih.gov |

| Picolinamide derivative (8j) | VEGFR-2 | 0.75 µM | Anti-angiogenic nih.gov |

| Picolinamide derivative (8a) | VEGFR-2 | 1.22 µM | Anti-angiogenic nih.gov |

| Picolinamide derivative (9) | 11β-HSD1 | 1.7 nM | Metabolic lookchem.com |

| Picolinamide derivative (4) | 11β-HSD1 | 1.8 nM | Metabolic lookchem.com |

Receptor Binding Assays and Ligand-Target Interaction Characterization

Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for its receptor and to characterize the specificity of this interaction. These assays typically involve incubating a radiolabeled ligand with a source of the receptor, such as tissue homogenates or cell membranes, and measuring the amount of bound radioactivity. While the general principles of radioligand binding assays are well-established for various receptor systems, specific receptor binding data for 5-(o-chlorophenoxy)picolinamide is not extensively available in the public domain.

However, broader studies on the picolinamide chemical class have shed light on their molecular targets, particularly in the context of their antifungal properties. Research on picolinamide and benzamide (B126) chemotypes with antifungal activity has identified Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for these compounds. nih.gov This was determined through a combination of chemogenomic profiling and biochemical assays with the purified protein. nih.gov

Further characterization of this ligand-target interaction was achieved through a functional variomics screen, which identified resistance-conferring residues located within the lipid-binding pocket of Sec14p. The determination of the X-ray co-crystal structure of a Sec14p-compound complex confirmed that the compound binds within this cavity. nih.gov This structural data provides a molecular basis for understanding the observed structure-activity relationships and the mechanism of action of picolinamides as antifungal agents. nih.gov

In Vitro Modulation of Cellular Processes by Picolinamide, 5-(o-chlorophenoxy)- and its Derivatives

The interaction of 5-(o-chlorophenoxy)picolinamide and related compounds with their molecular targets can lead to the modulation of various cellular processes. These effects have been investigated in different biological systems, including cancer cell lines and fungal models.

The identification of Sec14p as the molecular target of picolinamides provides a foundation for understanding their effects on fungal cells. Sec14p is a crucial protein for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability. By binding to the lipid-binding pocket of Sec14p, picolinamides inhibit its function, leading to disruptions in cellular processes that are dependent on proper lipid homeostasis.

The antifungal activity of picolinamides highlights their ability to perturb essential pathways in fungal models. The inhibition of Sec14p function likely leads to a cascade of downstream effects, including impaired secretion, altered cell membrane integrity, and ultimately, inhibition of fungal growth. The specificity of this interaction with a fungal protein target suggests a potential for selective antifungal activity.

Given that the identified target of the picolinamide class in fungi is a lipid transfer protein, it is plausible that these compounds modulate lipid metabolism. The inhibition of Sec14p would directly interfere with the transport of phosphatidylinositol and phosphatidylcholine, key components of cellular membranes. This disruption would alter the lipid landscape of the cell, impacting signaling pathways and membrane-dependent processes.

However, specific studies detailing the broader effects of 5-(o-chlorophenoxy)picolinamide on lipid metabolism in various cellular systems are not extensively documented in the available literature. While the link to Sec14p in fungi points towards an impact on lipid homeostasis, further research is needed to fully characterize its influence on lipid metabolic pathways in other biological contexts.

Structure-Activity Relationship (SAR) Derivations from Biological Data

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. These studies correlate specific structural features of a molecule with its observed biological effects.

For the broader class of picolinamides, SAR studies have been instrumental in enhancing their antibacterial potency and selectivity. For instance, the introduction of a carboxylate group has been shown to improve water solubility while maintaining potent activity against Clostridioides difficile. nih.gov The optimization of substituents on the phenyl ring and the central pyridine ring has also been a key strategy in modulating the biological activity of picolinamide analogues. nih.gov

The co-crystal structure of a picolinamide analog bound to its target, Sec14p, has provided a rational basis for the observed SAR in its antifungal activity. This structural information allows for a more targeted approach to designing new derivatives with improved potency and selectivity. nih.gov

The biological potency and selectivity of picolinamide derivatives are intricately linked to their structural motifs. Key structural features that have been shown to influence activity include:

The Picolinamide Core: The nitrogen atom in the pyridine ring and the amide linkage are crucial for interaction with the target protein.

Other Substituents: Modifications at other positions of the picolinamide scaffold can be explored to fine-tune the compound's physicochemical properties and biological activity.

A detailed SAR analysis specifically for 5-(o-chlorophenoxy)picolinamide is not available in the reviewed literature. However, the general principles derived from related picolinamide series can guide the rational design of new analogs with potentially enhanced biological profiles.

Elucidation of Key Pharmacophoric Elements

The biological activity of 5-(o-chlorophenoxy)picolinamide is intrinsically linked to its specific molecular structure, with each component playing a crucial role in its interactions with biological targets. A pharmacophore model for this class of compounds highlights the importance of the picolinamide backbone, the o-chlorophenoxy substituent, the ether linkage, and the position of the chlorine atom.

The picolinamide scaffold itself is a recognized pharmacophore with a history of biological significance. Picolinic acid, a natural metabolite, and its derivatives have demonstrated a wide range of biological activities. scialert.net The amide group and the nitrogen atom in the pyridine ring are key features, likely involved in hydrogen bonding and coordination with metallic ions or amino acid residues within a biological target.

Research into the antifungal properties of picolinamide and benzamide chemotypes has identified the lipid transfer protein Sec14p in Saccharomyces cerevisiae as a primary target. nih.gov The determination of the X-ray co-crystal structure of a picolinamide compound bound to Sec14p has provided significant insights into the structure-activity relationship (SAR). nih.gov This structural data confirms that the compound binds within the lipid-binding pocket of the protein, and this interaction is crucial for its antifungal effect. nih.gov

The chlorine atom, specifically at the ortho position of the phenoxy ring, is a key feature that modulates the electronic properties and conformation of the molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may play a role in the binding of the compound to its target. Studies on various picolinamide derivatives have shown that chloro-substituted compounds exhibit significant antifungal activity. scialert.net For instance, chloro-substituted picolinamide derivatives have demonstrated maximum efficacy against fungi such as R. solani and A. alternata. scialert.net

A summary of the key pharmacophoric elements is presented in the table below:

| Pharmacophoric Element | Putative Role in Biological Activity |

| Picolinamide Backbone | Core scaffold; involved in hydrogen bonding and coordination with biological targets. |

| o-Chlorophenoxy Group | Hydrophobic interactions; influences lipophilicity and membrane permeability. |

| Chlorine Atom (ortho position) | Modulates electronic properties; potential for halogen bonding; enhances antifungal activity. |

| Ether Linkage | Provides conformational flexibility; influences molecular geometry. |

Impact of Positional Isomerism (e.g., ortho vs. para-chlorophenoxy) on Biological Activity

The specific position of substituents on a molecule, known as positional isomerism, can have a profound impact on its biological activity. This is due to changes in the molecule's shape, electronic distribution, and ability to interact with its biological target. While direct comparative studies on the biological activity of 5-(o-chlorophenoxy)picolinamide and its para-isomer, 5-(p-chlorophenoxy)picolinamide, are not extensively detailed in the available literature, the principle of positional isomerism's influence on activity is well-established in medicinal chemistry.

The electronic properties of the molecule are also affected by the position of the chlorine atom. The electron-withdrawing nature of chlorine influences the charge distribution across the phenoxy ring, which in turn can affect interactions such as hydrogen bonding and halogen bonding with the target protein.

To illustrate the significance of positional isomerism, we can look at studies on other classes of bioactive molecules. For example, in a study of phenoxy acetic acid derivatives as selective COX-2 inhibitors, the position of a chloro substituent on a phenyl ring was found to be critical for inhibitory efficacy. The para-chloro substituted compound displayed superior inhibitory effects compared to other positional isomers. nih.gov

Similarly, research on sulfonamide derivatives as antifungal agents against Botrytis cinerea revealed a clear structure-activity relationship based on the substitution pattern on a phenyl ring. The study found that trisubstituted phenyl groups were more effective than disubstituted or monosubstituted ones, highlighting the importance of the spatial arrangement of substituents. mdpi.com

These examples demonstrate that even a subtle change, such as moving a substituent from the ortho to the para position, can lead to significant differences in biological activity. In the case of 5-(chlorophenoxy)picolinamide, it is plausible that the ortho and para isomers would exhibit different potencies or even different target selectivities.

The following table summarizes the potential impacts of positional isomerism on the biological activity of 5-(chlorophenoxy)picolinamide:

| Isomer | Potential Impact on Molecular Properties | Potential Consequence for Biological Activity |

| 5-(o-chlorophenoxy)picolinamide | - Specific 3D conformation due to steric influence of the ortho-chloro group. - Unique electronic distribution. | - Potentially optimal fit for a specific binding pocket. - May exhibit higher potency or a different activity profile compared to other isomers. |

| 5-(p-chlorophenoxy)picolinamide | - More linear and less sterically hindered structure compared to the ortho-isomer. - Different electronic distribution. | - May bind differently to the target, leading to altered activity. - Could be more or less active depending on the specific requirements of the biological target. |

Advanced Methodological Approaches in Mechanistic Research

Chemogenomic Profiling for Target Deconvolution in Complex Biological Systems

The identification of the molecular target of a bioactive compound is a critical step in drug discovery. For the picolinamide (B142947) scaffold, of which 5-(o-chlorophenoxy)-picolinamide is a representative, chemogenomic profiling in the model organism Saccharomyces cerevisiae has been a pivotal technique. nih.gov This approach involves screening a comprehensive collection of yeast deletion mutants against the compound to identify genes whose absence confers hypersensitivity or resistance.

In a key study, a library of picolinamide and benzamide (B126) derivatives was screened against the yeast deletion collection. The resulting chemogenomic profiles revealed that strains with deletions in genes related to the Sec14p pathway were particularly sensitive to these compounds. nih.gov Sec14p is the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast and is essential for cell viability. nih.gov The strong and specific signal pointing towards Sec14p in these genome-wide screens provided compelling evidence that it is the primary target of the picolinamide chemotype. nih.gov This target deconvolution was further substantiated by biochemical assays using purified Sec14p protein. nih.gov

Table 1: Illustrative Chemogenomic Profiling Hits for a Picolinamide Compound

| Gene Deletion Mutant | Biological Process | Phenotype | Implication for Target Pathway |

| sec14Δ | Phospholipid transfer, Golgi function | Hypersensitive | Direct or indirect interaction with Sec14p |

| pik1Δ | Phosphatidylinositol 4-kinase | Hypersensitive | Functional link to the Sec14p pathway |

| sac1Δ | Phosphoinositide phosphatase | Hypersensitive | Modulation of the same lipid metabolic pathway |

| pdr5Δ | ABC transporter (multidrug resistance) | Hypersensitive | General sensitivity, but not target-specific |

This table is illustrative and based on the types of results obtained from chemogenomic profiling studies as described in the literature.

Functional Variomics for Resistance Mechanism Elucidation and Amino Acid Specificity

Following the identification of Sec14p as the target, functional variomics was employed to pinpoint the specific amino acid residues involved in the compound's binding and to understand the mechanisms of resistance. nih.gov This technique involves screening a library of randomly mutated versions of the target protein (in this case, Sec14p) to identify mutations that confer resistance to the compound.

A functional variomics screen with picolinamide compounds identified resistance-conferring mutations that localized to the lipid-binding pocket of Sec14p. nih.gov The determination of the X-ray co-crystal structure of a Sec14p-compound complex confirmed that the inhibitors bind within this cavity. nih.gov This structural data, combined with the mutational data from functional variomics, rationalized the observed structure-activity relationships and provided a detailed molecular basis for the inhibitory mechanism. It also highlighted the specific amino acid interactions that are crucial for the compound's activity, offering a roadmap for future rational design and optimization of more potent inhibitors.

High-Throughput Screening (HTS) Methodologies in Compound Discovery and Prioritization

The discovery of the antifungal activity of the picolinamide scaffold, including compounds like 5-(o-chlorophenoxy)-picolinamide, would have originated from a high-throughput screening (HTS) campaign. HTS allows for the rapid testing of large and diverse chemical libraries for a desired biological activity.

In the context of antifungal discovery, a typical HTS assay would involve the use of a fungal strain, such as Saccharomyces cerevisiae or a pathogenic Candida species, in a microtiter plate format. The growth of the fungus in the presence of each library compound is monitored, often using a metabolic indicator or by measuring optical density. Compounds that inhibit fungal growth above a certain threshold are identified as "hits."

These primary hits then undergo a series of secondary and counter-screens to confirm their activity, determine their potency (e.g., IC50 values), and rule out non-specific mechanisms of action. The prioritization of hits for further development would be based on a combination of their potency, spectrum of activity against different fungal species, and initial toxicological assessments.

Table 2: Representative Data from a High-Throughput Screen for Antifungal Compounds

| Compound ID | Chemical Class | Primary Screen (% Inhibition) | Confirmed Hit | IC50 (µM) |

| Cmpd-001 | Picolinamide | 95 | Yes | 2.5 |

| Cmpd-002 | Benzamide | 92 | Yes | 3.1 |

| Cmpd-003 | Thiazole | 55 | No | >50 |

| Cmpd-004 | Picolinamide | 88 | Yes | 1.8 |

| Cmpd-005 | Sulfonamide | 60 | No | >50 |

This table is a hypothetical representation of data generated during an HTS campaign for antifungal drug discovery.

Development of Robust In Vitro Assays for Target Engagement and Functional Activity

Once a target like Sec14p is identified, the development of robust and reliable in vitro assays is essential to quantify the compound's interaction with its target and its effect on the target's function. These assays are crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound.

For a lipid transfer protein like Sec14p, several types of in vitro assays can be developed:

Binding Assays: These assays directly measure the physical interaction between the compound and the purified Sec14p protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) can be used to determine the binding affinity (K_D) of the compound for the protein.

Functional Assays: These assays measure the compound's ability to inhibit the known biological function of the target. For Sec14p, this would typically involve a lipid transfer assay. For instance, the transfer of radiolabeled phosphatidylinositol or phosphatidylcholine between liposomes can be monitored in the presence and absence of the inhibitor to determine its IC50 value. biorxiv.org

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, this technique measures the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.

The development of these assays requires purified, active Sec14p protein and optimized conditions to ensure reproducibility and relevance to the in vivo context. The data generated from these assays, such as IC50 and K_D values, are fundamental for the medicinal chemistry efforts aimed at improving the potency and selectivity of compounds like 5-(o-chlorophenoxy)-picolinamide.

Intellectual Property and Patent Landscape Analysis

Analysis of Synthetic Method Patents Related to Picolinamide (B142947), 5-(o-chlorophenoxy)- Analogues

While no patents were found for the direct synthesis of 5-(o-chlorophenoxy)picolinamide, the patent literature for analogous picolinamide derivatives discloses several general synthetic strategies. These methods primarily revolve around the coupling of a substituted picolinic acid with an appropriate amine or the formation of the phenoxy ether linkage at a late stage of the synthesis.

A common approach involves the reaction of a picolinic acid derivative, often activated as an acid chloride or through the use of coupling agents, with an amino-functionalized compound. For instance, a patent for picolinamide and pyrimidine-4-carboxamide (B1289416) compounds describes the reaction of a picolinic acid substituted at the 6-position with a halogen or triflate with suitable amines using coupling reagents at room temperature to yield an intermediate amide. google.com Another patented method for producing microbiocidal picolinamide derivatives also implies the coupling of a picolinic acid moiety with various amine-containing fragments.

The synthesis of the aryloxy bond is another key transformation. A patent for methods of synthesizing oxypicolinamides highlights the formation of an aryloxy group, which includes phenoxy substituents. google.com This suggests that a likely synthetic route to 5-(o-chlorophenoxy)picolinamide would involve the nucleophilic aromatic substitution of a leaving group at the 5-position of a picolinamide precursor with o-chlorophenol.

The following table summarizes representative synthetic methods found in patents for structurally related picolinamide derivatives.

Table 1: Patented Synthetic Methods for Picolinamide Derivatives with Phenoxy or Related Substituents

| Patent/Reference | General Method Description | Key Reagents and Conditions | Applicability to 5-(o-chlorophenoxy)picolinamide |

| EP2566859B1 google.com | Amide bond formation between a substituted picolinic acid and an amine. | Picolinic acid, amine, coupling reagents, room temperature. | The core picolinamide scaffold can be formed using this general coupling strategy. |

| US11639334B2 google.com | Formation of an aryloxy linkage to the picolinamide core. | Aryl group (e.g., phenoxy), picolinamide precursor with a suitable leaving group. | The o-chlorophenoxy moiety could be introduced via nucleophilic substitution on a 5-halo-picolinamide derivative. |

| WO2016109301A1 google.com | General synthesis of picolinamides with fungicidal activity. | Implies the coupling of a picolinic acid derivative with an amine. | Provides a general framework for the synthesis of diverse picolinamide structures. |

Review of Patent Claims Related to In Vitro Biological Activities and Research Tools

Patents for picolinamide derivatives with phenoxy and substituted phenoxy groups claim a range of in vitro biological activities, highlighting their potential as therapeutic agents and research tools. These patents often cover a broad genus of compounds, with specific examples demonstrating activity in various assays.

For example, a European patent discloses picolinamide and pyrimidine-4-carboxamide compounds as inhibitors of human-derived 11β-HSD1 enzymes. google.com The patent claims pharmaceutical compositions containing these compounds for the inhibition of this enzyme, which is involved in metabolic diseases. The in vitro activity is typically demonstrated through enzyme inhibition assays.

Another area where picolinamide derivatives have been patented is for their fungicidal activity. A World Intellectual Property Organization patent application covers picolinamides for this purpose, suggesting their utility in agriculture. google.com The claims in such patents usually encompass the use of these compounds for controlling fungal growth, with in vitro data from antifungal susceptibility testing on various fungal strains.

The following table outlines patent claims related to the in vitro biological activities of structurally analogous picolinamide compounds.

Table 2: Patent Claims for In Vitro Biological Activities of Related Picolinamide Derivatives

| Patent/Reference | Claimed In Vitro Activity/Use | Target/Assay Mentioned | Relevance to 5-(o-chlorophenoxy)picolinamide |

| EP2566859B1 google.com | Inhibition of human-derived 11β-HSD1 enzymes. | 11β-HSD1 enzyme inhibition assays. | Suggests a potential, though unconfirmed, biological target for phenoxy-substituted picolinamides. |

| WO2016109301A1 google.com | Fungicidal activity. | In vitro antifungal assays against various plant pathogenic fungi. | Indicates a possible application for picolinamides with halogenated phenoxy groups in agrochemical research. |

| KR20190000539A google.com | Anti-inflammatory activity. | Inhibition of nitric oxide (NO) production in LPS-stimulated cells. | While for pyrimidine (B1678525) derivatives, it points to a potential area of investigation for structurally similar picolinamides. |

Overview of the Broader Picolinamide-Based Compound Patent Landscape

The broader patent landscape for picolinamide-based compounds is diverse, with intellectual property spanning a wide range of applications, from medicine to agriculture. The picolinamide scaffold serves as a versatile template for the design of novel bioactive molecules.

A significant portion of the patent literature focuses on the development of picolinamide derivatives as therapeutic agents. These patents often target specific enzymes or receptors involved in various diseases. For example, besides 11β-HSD1 inhibitors, the picolinamide core is found in compounds patented as inhibitors of other enzymes and as modulators of protein-protein interactions.

In the field of agrochemicals, picolinamide derivatives are well-represented in patents for fungicides and herbicides. google.com The structural modifications in these patents are typically aimed at optimizing potency against specific pests or weeds while maintaining crop safety.

Furthermore, the picolinamide moiety is utilized in patents related to materials science and catalysis, although this is less common. The ability of the picolinamide group to coordinate with metal ions makes it a subject of interest in the development of novel catalysts and functional materials.

The analysis of the patent landscape indicates that while "Picolinamide, 5-(o-chlorophenoxy)-" itself is not explicitly claimed, the broader structural class of picolinamides with aryloxy substituents is an active area of research and patenting. The existing patents provide a foundation for understanding the potential synthetic routes and biological activities that could be associated with this specific compound, should it be synthesized and tested. The evolution of patent filings for picolinamide derivatives suggests a continuing interest in exploring the chemical space around this versatile scaffold for various industrial applications.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of Picolinamide (B142947), 5-(o-chlorophenoxy)-: Current State of Knowledge

The synthesis of picolinamide, 5-(o-chlorophenoxy)- and its derivatives is a subject of ongoing research, with various methods being explored to improve efficiency and yield. One notable approach involves the use of 5-bromo-2-methylpyridine (B113479) as a starting material. This compound undergoes a multi-step synthesis process that includes oxidation, amidation, and etherification to produce the final picolinamide, 5-(o-chlorophenoxy)- product. The key steps in this process are the formation of an ether linkage between the picolinamide core and the o-chlorophenoxy group.

Identified Research Gaps and Methodological Challenges

Despite the progress made in the synthesis and preliminary investigation of picolinamide, 5-(o-chlorophenoxy)-, several research gaps and methodological challenges remain. A significant gap exists in the comprehensive understanding of its mechanism of action at the molecular level. The specific enzymes, receptors, or cellular pathways with which this compound interacts have not yet been fully elucidated. This lack of detailed mechanistic insight hinders the rational design of more potent and selective analogs.

Methodological challenges in the study of this compound include the development of robust and sensitive analytical techniques for its detection and quantification in complex biological matrices. Furthermore, the synthesis of radiolabeled or fluorescently tagged derivatives would be highly beneficial for in-depth pharmacokinetic and pharmacodynamic studies, but the synthesis of such probes presents its own set of challenges. The limited availability of standardized in vitro and in vivo models to study the specific effects of this compound also poses a hurdle to further research.

Promising Avenues for Future Academic Inquiry and Fundamental Discovery

The current body of knowledge on picolinamide, 5-(o-chlorophenoxy)- opens up several promising avenues for future academic inquiry and fundamental discovery. A primary focus for future research should be the elucidation of its precise molecular targets. The use of advanced techniques such as chemical proteomics, and computational modeling could provide valuable insights into its binding partners and mode of action.

Q & A

Q. What are the established synthetic routes for 5-(o-chlorophenoxy)-picolinamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between 5-hydroxypicolinamide and o-chlorophenyl halides. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or Cs₂CO₃). Yield optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

- Data Table :

| Method | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | DMF | K₂CO₃ | 110 | 62 | |

| Microwave | DMF | Cs₂CO₃ | 90 | 85 |

Q. How can researchers characterize the purity and structural integrity of 5-(o-chlorophenoxy)-picolinamide?

- Methodological Answer : Use a combination of HPLC (C18 column, 70:30 acetonitrile/water mobile phase) for purity analysis (>98%) and spectroscopic techniques:

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or hydrolase targets) due to the picolinamide scaffold’s affinity for metal ions in active sites. Use fluorometric or colorimetric readouts (e.g., NAD+/NADH-coupled assays) with positive controls (e.g., staurosporine for kinases). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) with triplicate replicates .

Advanced Research Questions

Q. How do steric and electronic effects of the o-chlorophenoxy group influence binding affinity in target proteins?

- Methodological Answer : Conduct comparative molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using analogs with substituents at ortho/meta/para positions. The o-chloro group induces a 15° torsional angle in the phenyl ring, reducing steric clash in hydrophobic pockets. Electrostatic potential maps (Gaussian 09) reveal enhanced halogen bonding with carbonyl groups in enzyme active sites .

- Data Table :

| Substituent Position | Docking Score (kcal/mol) | Halogen Bond Distance (Å) |

|---|---|---|

| Ortho (Cl) | -9.2 | 3.1 |

| Meta (Cl) | -7.8 | 3.5 |

| Para (Cl) | -8.1 | 3.4 |

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization). For example, in NAD⁺-dependent enzymes, activity loss at pH >8 correlates with deprotonation of the picolinamide NH group. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and report exact buffer compositions (e.g., 50 mM Tris-HCl vs. PBS) .

Q. What strategies improve metabolic stability of 5-(o-chlorophenoxy)-picolinamide derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine C3 position to block cytochrome P450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes + NADPH) show a 3-fold increase in half-life (t₁/₂) for CF₃-substituted analogs. Parallel artificial membrane permeability assays (PAMPA) confirm retained blood-brain barrier penetration .

Methodological Resources

- Spectral Databases : PubChem (CID 135565433) for reference NMR/LC-MS data .

- Synthesis Protocols : Optimized NAS conditions from Chemistry Towards Technology .

- Computational Tools : Gaussian 09 for electrostatic modeling; GROMACS for MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.